
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide is a complex organic compound with the molecular formula C37H57N3O2 This compound is known for its unique structural properties, which include a phenazine core substituted with dodecyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide typically involves multi-step organic reactions. One common method includes the initial formation of the phenazine core, followed by the introduction of dodecyl and methoxy substituents. The final step involves the formation of the amide bond with dodecanamide. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenazine core, potentially altering its electronic properties.
Reduction: Reduction reactions can affect the substituents on the phenazine core, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, creating a variety of phenazine-based compounds .
Applications De Recherche Scientifique
N-(4-Dodecyl-3-methoxyphenazin-2-YL)dodecanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory agent and its effects on cellular processes.
Industry: It is used in the development of new materials with specific electronic and chemical properties
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)dodecanamide: This compound shares a similar phenazine core but has different substituents
Propriétés
| 63124-92-5 | |
Formule moléculaire |
C37H57N3O2 |
Poids moléculaire |
575.9 g/mol |
Nom IUPAC |
N-(4-dodecyl-3-methoxyphenazin-2-yl)dodecanamide |
InChI |
InChI=1S/C37H57N3O2/c1-4-6-8-10-12-14-16-17-19-21-25-30-36-33(38-31-26-23-24-27-32(31)40-36)29-34(37(30)42-3)39-35(41)28-22-20-18-15-13-11-9-7-5-2/h23-24,26-27,29H,4-22,25,28H2,1-3H3,(H,39,41) |
Clé InChI |
IOVJWIUNSFWMGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=CC2=NC3=CC=CC=C3N=C21)NC(=O)CCCCCCCCCCC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


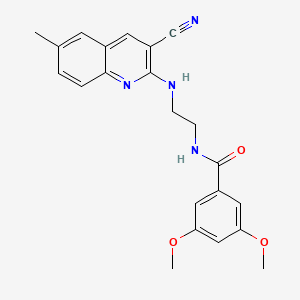
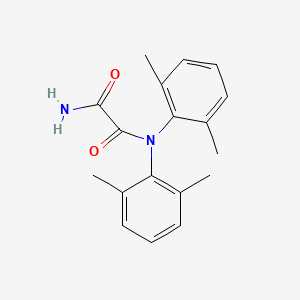
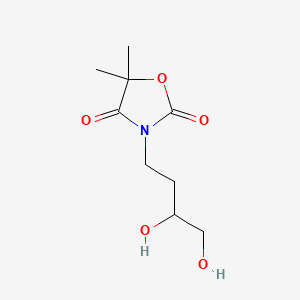
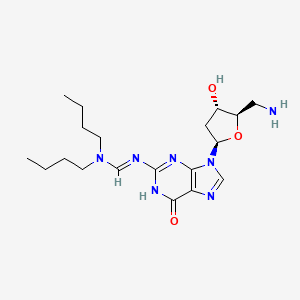
![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)
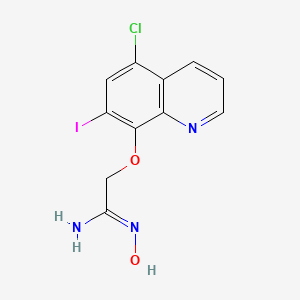
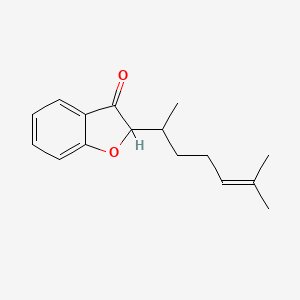

![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)


